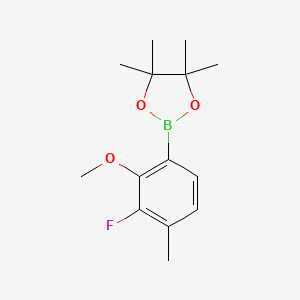
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an imidazole ring substituted with a methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis One common approach is the condensation of an appropriate imidazole derivative with a methoxybenzyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Various N-substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. Pathways involved include modulation of enzyme activity and receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activity.
(S)-2-Amino-3-(5-(2-hydroxybenzyl)-1H-imidazol-4-YL)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the methoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[5-[(2-methoxyphenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-20-13-5-3-2-4-9(13)6-11-12(17-8-16-11)7-10(15)14(18)19/h2-5,8,10H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
DUCINGJWRUXCCH-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
COC1=CC=CC=C1CC2=C(N=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


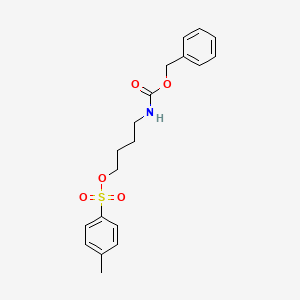
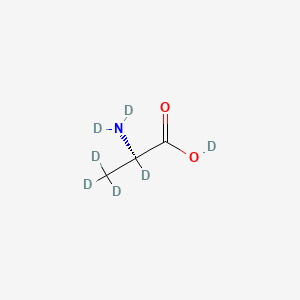
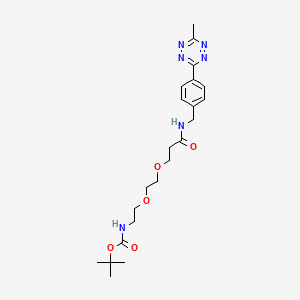
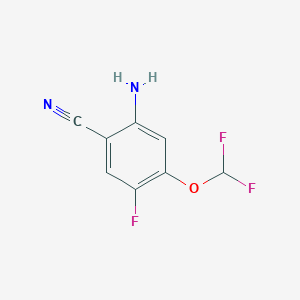
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
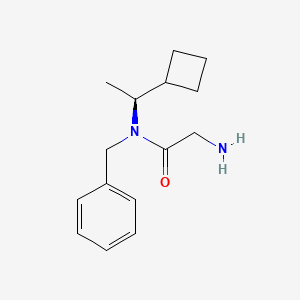
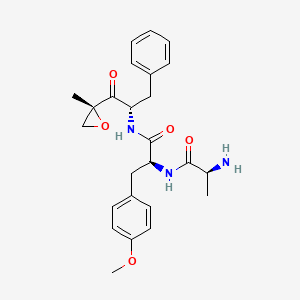
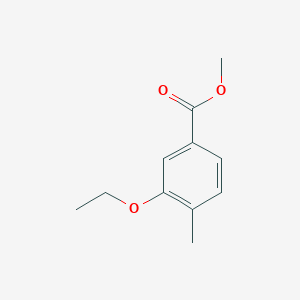
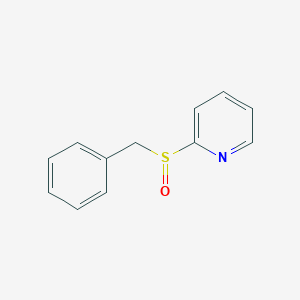

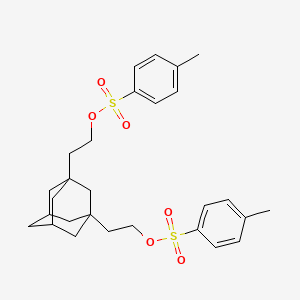

![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
